N-(4-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide
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Overview
Description
N-(4-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a complex structure with a piperidine ring, a sulfonyl group, and aromatic substituents, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, often using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of Aromatic Substituents: The aromatic groups are attached through nucleophilic aromatic substitution reactions, where the piperidine derivative reacts with 4-chlorophenyl and 4-fluorophenyl compounds.
Acetylation: The final step involves acetylation to form the acetamide group, typically using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the aromatic substituents, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the sulfonyl group or the aromatic rings, employing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced forms with hydrogenated rings or sulfonyl groups converted to sulfides.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
N-(4-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Pharmacology: The compound is used to investigate receptor binding and activity, especially in the context of central nervous system receptors.
Biological Studies: It serves as a tool compound in studies of cellular signaling pathways and enzyme inhibition.
Industrial Applications: The compound’s unique structure makes it useful in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. Detailed studies often reveal its binding affinity, selectivity, and the resulting biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(1-((4-methylphenyl)sulfonyl)piperidin-2-yl)acetamide
- N-(4-bromophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide
- N-(4-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)propionamide
Uniqueness
N-(4-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide stands out due to its specific combination of substituents, which confer unique pharmacological properties and synthetic versatility. Its distinct structure allows for targeted interactions with biological molecules, making it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O3S/c20-14-4-8-16(9-5-14)22-19(24)13-17-3-1-2-12-23(17)27(25,26)18-10-6-15(21)7-11-18/h4-11,17H,1-3,12-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHZTJUVOCFWFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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